[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine
Description
[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine is a pyrrolidine-based amine derivative featuring a 3,5-dimethoxyphenyl substituent. Its molecular formula is C₁₃H₂₀N₂O₂, with an average molecular weight of 236.31 g/mol (calculated from and structural analogs). The compound combines a pyrrolidine ring with a methanamine group at the 3-position, linked to a 3,5-dimethoxy-substituted aromatic ring. The compound has been cataloged by suppliers like CymitQuimica but is currently discontinued, limiting its accessibility for research .
Properties
IUPAC Name |
[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-5-11(6-13(7-12)17-2)15-4-3-10(8-14)9-15/h5-7,10H,3-4,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXMVRVBLMJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine, also known as RQB82027, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19N2O2
- CAS Number : 1132-61-2
The compound features a pyrrolidine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that related pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to RQB82027 have demonstrated significant inhibitory effects on breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as indicated by the structure-activity relationship (SAR) studies of pyrrolidine derivatives. These studies often assess the inhibition of cyclooxygenase enzymes (COX-1/COX-2), which are key mediators in inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various pathways, including the mTOR signaling pathway .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death. This is often assessed through assays measuring annexin V staining and caspase activation .
- Modulation of Signaling Pathways : Some studies indicate that derivatives can affect key signaling pathways involved in cell survival and proliferation, such as ERK and NF-kB pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antiproliferative effects on MDA-MB-231 cells; showed significant inhibition at concentrations below 50 µM. |
| Study 2 | Investigated anti-inflammatory properties; demonstrated COX inhibition with IC50 values ranging from 20 µM to 100 µM. |
| Study 3 | Explored apoptosis induction; compounds caused increased annexin V positive cells in treated groups compared to controls. |
These studies highlight the compound's potential therapeutic applications in oncology and inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Aromatic Ring Modifications
- 3,5-Dimethoxyphenyl vs. 3-Fluorophenyl : The dimethoxy groups in the target compound enhance electron-donating properties and lipophilicity compared to the electron-withdrawing fluorine substituent in [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine. This difference may influence binding affinity to serotonin or adrenergic receptors, where methoxy groups are common in agonists/antagonists (e.g., mescaline analogs) .
Pyrrolidine vs. Benzylamine Scaffolds
- The pyrrolidine ring introduces conformational rigidity , which may enhance selectivity for specific biological targets. For example, pyrrolidine derivatives often exhibit improved CNS penetration due to balanced lipophilicity and hydrogen-bonding capacity .
- In contrast, 3,5-dimethoxybenzylamine’s simpler structure may favor rapid absorption but shorter half-life .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves multi-step protocols. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with boronic acids can introduce aryl groups (e.g., 3,5-dimethoxyphenyl) to the pyrrolidine scaffold . Key steps include:
- Cyclization : Use of NaH and TsCl in THF for ring formation .
- Coupling : Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH/H₂O at 90–105°C for aryl boronic acid incorporation .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization .
- Optimization involves adjusting catalyst loading, solvent polarity, and temperature gradients to improve yield and reduce byproducts.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.17–7.74 ppm for pyrazoline analogs) to confirm substituent positions and stereochemistry .
- Mass Spectrometry : EIMS or HRMS for molecular ion ([M⁺]) verification (e.g., m/z 356 for similar compounds) .
- Chromatography : TLC (silica gel, Rf ~0.85–0.88) and HPLC for purity assessment .
- FT-IR : Peaks at 1682–1685 cm⁻¹ for carbonyl groups and 1255–1297 cm⁻¹ for methoxy C-O stretching .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95/P1 respirators for low exposure; OV/AG/P99 or ABEK-P2 respirators for high concentrations. Full-body chemical-resistant suits are mandatory .
- Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation .
- Toxicology : Monitor acute toxicity (e.g., LD₅₀ via OECD 423 guidelines) and skin/eye irritation (OECD 404/405). No IARC/NTP carcinogenicity is reported, but in vitro assays (e.g., Ames test) are advised for confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl groups) at the pyrrolidine nitrogen or methoxy positions to assess binding affinity .
- Bioisosteric Replacement : Replace the 3,5-dimethoxyphenyl group with bioisosteres (e.g., 3,4-methylenedioxyphenyl) to evaluate metabolic stability .
- In Vitro Assays : Use receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies (e.g., kinase profiling) to quantify activity .
Q. What computational methods are suitable for predicting the physicochemical properties and binding modes of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., G protein-coupled receptors) using AMBER or GROMACS .
- Docking Studies : Autodock Vina or Schrödinger Suite to predict binding poses and affinity scores .
- ADME Prediction : Tools like SwissADME or pkCSM to estimate logP, solubility, and bioavailability .
Q. How can researchers address gaps in stability and reactivity data for this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) to identify degradation pathways .
- HPLC-MS : Monitor degradation products (e.g., demethylation or ring-opening) under stress conditions .
- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, ethanol) and oxidizing agents (e.g., H₂O₂) .
Q. How can contradictory data in pharmacological studies be resolved?
- Methodological Answer :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple concentrations to confirm potency trends .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding kinetics alongside functional cAMP assays) .
- Meta-Analysis : Cross-reference PubChem, ChEMBL, and Reaxys databases to identify consensus data .
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Deuterium Labeling : Replace labile hydrogens (e.g., methoxy groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the primary amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve plasma stability .
- Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to quantify intrinsic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
